molecular formula C12H16F2O2 B7994420 1-(4-Butoxy-3,5-difluorophenyl)ethanol

1-(4-Butoxy-3,5-difluorophenyl)ethanol

Cat. No.: B7994420
M. Wt: 230.25 g/mol
InChI Key: LPUXNQZYDLZVBL-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3,5-difluorophenyl)ethanol is a fluorinated aromatic alcohol characterized by a benzene ring substituted with a butoxy group (–O–C₄H₉) at the para position (C4) and fluorine atoms at the meta positions (C3 and C5). The ethanol (–CH₂CH₂OH) moiety is attached to the aromatic ring, conferring both hydrophilic and lipophilic properties.

Properties

IUPAC Name

1-(4-butoxy-3,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-3-4-5-16-12-10(13)6-9(8(2)15)7-11(12)14/h6-8,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUXNQZYDLZVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 4-butoxy-3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3,5-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Positional Isomers
  • 1-(2-n-Butoxy-3,5-difluorophenyl)ethanol (): Differs in the position of the butoxy group (ortho vs. para). This positional isomer may exhibit altered electronic effects and steric hindrance, impacting reactivity and solubility.
Functional Group Variations
  • 1-(4-Butoxy-3,5-difluorophenyl)propan-1-one (): Replaces the ethanol group with a ketone (–CO–CH₂CH₃). Molecular Weight: 242.26 g/mol. Impact: The ketone group increases electrophilicity, making it more reactive in condensation or nucleophilic addition reactions.
  • 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (): Ethoxy (–O–C₂H₅) instead of butoxy. Molecular Weight: 214.21 g/mol.
Halogen-Substituted Analogs
  • 1-(4-Bromo-3,5-difluorophenyl)ethanone (): Bromine replaces the butoxy group.
Table 1: Comparative Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Commercial Availability
1-(4-Butoxy-3,5-difluorophenyl)ethanol C₁₂H₁₆F₂O₂ ~242 (estimated) Alcohol, ether, fluorine Not explicitly documented
1-(2-n-Butoxy-3,5-difluorophenyl)ethanol C₁₂H₁₆F₂O₂ ~242 Alcohol, ether, fluorine Discontinued
1-(4-Butoxy-3,5-difluorophenyl)propan-1-one C₁₃H₁₆F₂O₂ 242.26 Ketone, ether, fluorine Available (Hairui Chem, 2025)
1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one C₁₁H₁₂F₂O₂ 214.21 Ketone, ether, fluorine Available (Hairui Chem, 2025)
1-(4-Bromo-3,5-difluorophenyl)ethanone C₈H₅BrF₂O ~239 Ketone, bromine, fluorine Available (SynHet)

Biological Activity

1-(4-Butoxy-3,5-difluorophenyl)ethanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H14F2O2
  • Molecular Weight : 232.24 g/mol

The structure includes a difluorophenyl group and a butoxy substituent, which may influence its biological activity by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may act as an electrophile, engaging with nucleophilic sites in proteins, which can lead to modulation of enzymatic activity and cellular processes. While specific target interactions are still under investigation, preliminary studies suggest potential roles in:

  • Enzyme inhibition : Modulating the activity of key metabolic enzymes.
  • Receptor interaction : Potentially acting on G-protein coupled receptors (GPCRs) or other signaling pathways.

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using assays such as DPPH radical scavenging, CUPRAC, and FRAP. These studies suggest that the presence of fluorine atoms and alkoxy groups can enhance the ability to neutralize free radicals.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities associated with fluorinated phenolic compounds:

  • Antimicrobial Studies : Research has shown that compounds similar to this compound exhibit strong antimicrobial properties against a range of bacteria. For example:
    • Enterococcus faecium and Bacillus subtilis showed susceptibility to derivatives with similar structures.
    • The compound's structural characteristics contribute to its efficacy against biofilms formed by these bacteria.
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles is crucial for assessing therapeutic potential. Studies indicate that modifications in alkyl chain length and fluorination can significantly alter absorption and metabolism in vivo.
  • Therapeutic Applications : Ongoing research aims to explore the therapeutic applications of this compound in treating infections caused by resistant strains and possibly in cancer therapy due to its ability to modulate cell signaling pathways.

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular Weight232.24 g/molVaries (typically 200-300 g/mol)
Antimicrobial ActivityPotentially effectiveMIC values as low as 0.0338 mg/mL
Antioxidant ActivityUnder investigationEC50 values around 11.745 mg/mL
Mechanism of ActionElectrophilic interactionsEnzyme modulation

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